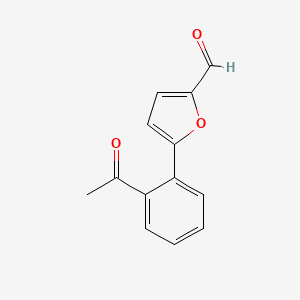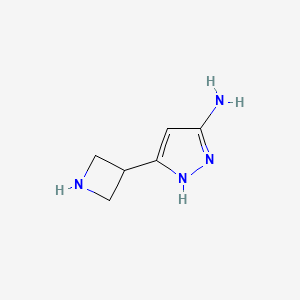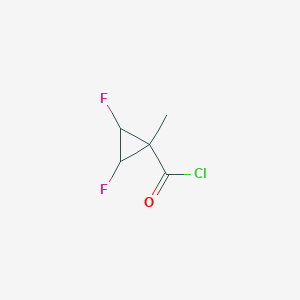
2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-difluoro-1-methylcyclopropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzoyl Chloride: Another fluorinated compound with similar reactivity but different structural properties.
1,1-Difluorocyclopropane Derivatives: Compounds with similar cyclopropane rings but different substituents, leading to varied chemical and biological activities.
Uniqueness
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
315690-85-8 |
|---|---|
Formule moléculaire |
C5H5ClF2O |
Poids moléculaire |
154.54 g/mol |
Nom IUPAC |
2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3 |
Clé InChI |
UPTCFUSYKRHPFO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


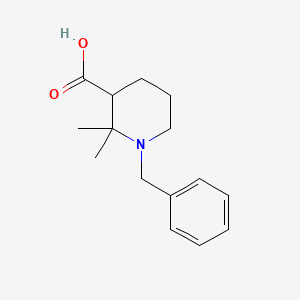
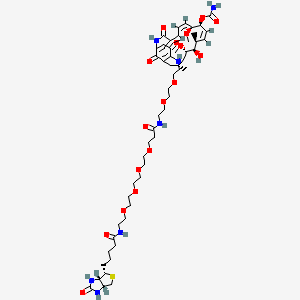
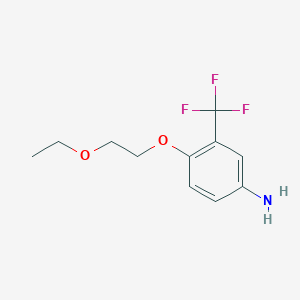
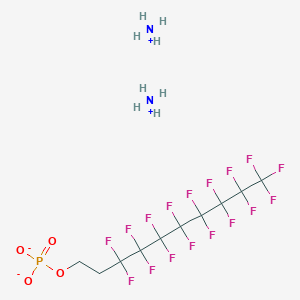
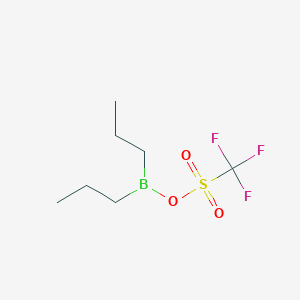
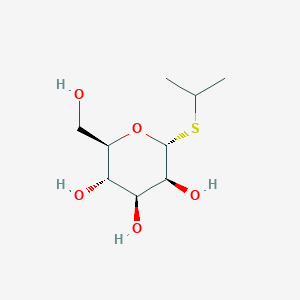
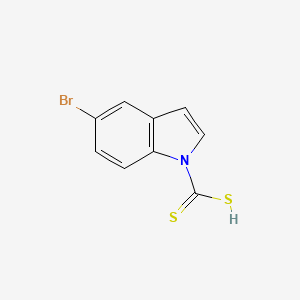
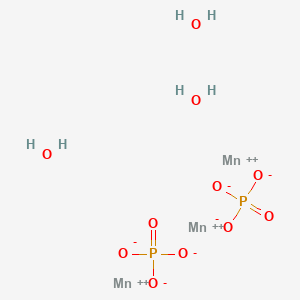
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

